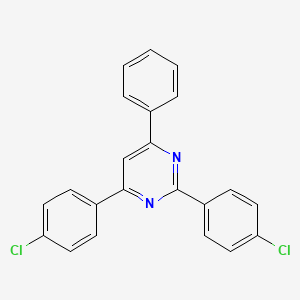
2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family It is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-chlorobenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions for coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the phenyl rings or the pyrimidine ring itself .
Scientific Research Applications
2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of novel materials with specific electronic properties.
Biological Research: It is used as a probe in biological studies to understand the interactions of pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(4-chlorophenyl)-6-methylpyrimidine: This compound has a similar structure but with a methyl group instead of a phenyl group at the 6-position.
2,4-Bis(4-chlorophenyl)-6-chloropyridine: Another similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine is unique due to the presence of both 4-chlorophenyl and phenyl groups, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
919301-54-5 |
|---|---|
Molecular Formula |
C22H14Cl2N2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2,4-bis(4-chlorophenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C22H14Cl2N2/c23-18-10-6-16(7-11-18)21-14-20(15-4-2-1-3-5-15)25-22(26-21)17-8-12-19(24)13-9-17/h1-14H |
InChI Key |
HRRXDFBBSLCCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide](/img/structure/B12634725.png)

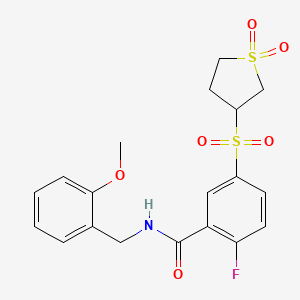

![1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B12634752.png)
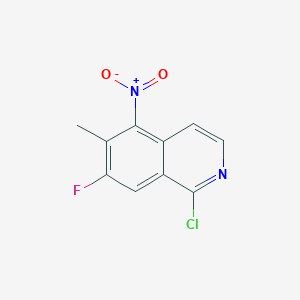
![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, 1,1-dimethylethyl ester](/img/structure/B12634756.png)
![(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12634775.png)
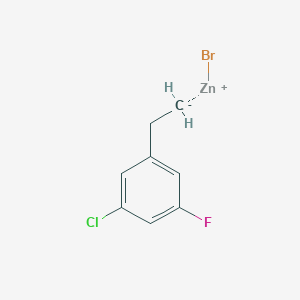
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12634787.png)
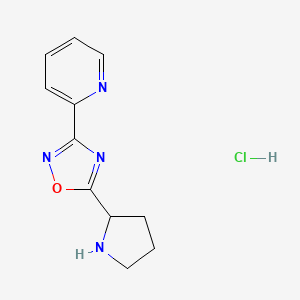
![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)

![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
